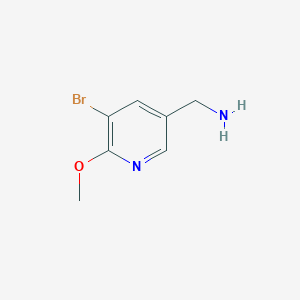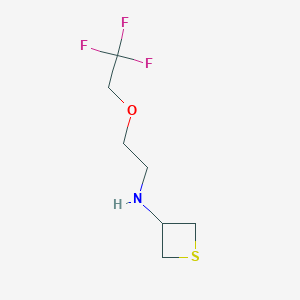
N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine is a fluorinated organic compound characterized by the presence of a trifluoroethoxy group attached to an ethyl chain, which is further connected to a thietan-3-amine moiety. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered lipophilicity, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoroethoxy Intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with an appropriate alkylating agent to form the trifluoroethoxy intermediate.
Introduction of the Ethyl Chain: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethyl chain.
Cyclization to Form Thietan-3-amine: The final step involves cyclization with a suitable sulfur-containing reagent to form the thietan-3-amine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, where nucleophiles like amines or thiols replace the trifluoroethoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine exerts its effects is often related to its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or receptor modulation. The thietan-3-amine moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine: Unique due to its specific combination of trifluoroethoxy and thietan-3-amine groups.
This compound: Similar in structure but may have different substituents on the thietan ring or variations in the ethyl chain.
Uniqueness
This compound stands out due to the presence of the trifluoroethoxy group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced pharmacokinetic profiles .
Properties
Molecular Formula |
C7H12F3NOS |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[2-(2,2,2-trifluoroethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C7H12F3NOS/c8-7(9,10)5-12-2-1-11-6-3-13-4-6/h6,11H,1-5H2 |
InChI Key |
WXNJOSZRQGLUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B13019077.png)
![2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B13019084.png)

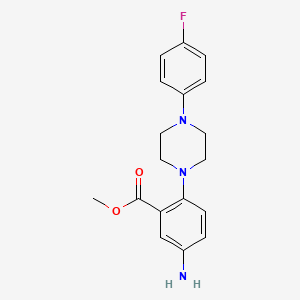
![(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019106.png)
![Octahydro-1H-pyrano[3,4-b]pyridineoxalate](/img/structure/B13019110.png)
![3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B13019142.png)
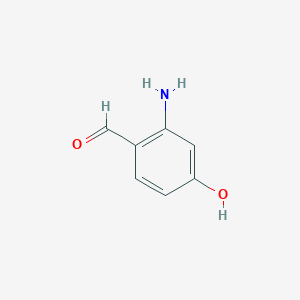
![5-Iodopyrazolo[1,5-a]pyridine](/img/structure/B13019149.png)
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13019164.png)
![3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019170.png)
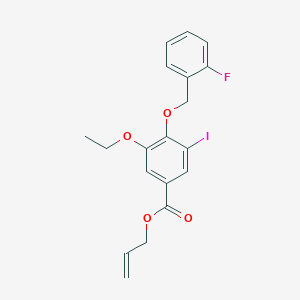
![N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B13019177.png)
